

# HPLC-UV analysis of 2,2'-Methylenediphenol

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## Compound of Interest

Compound Name: **2,2'-Methylenediphenol**

Cat. No.: **B073669**

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An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) with UV Detection of **2,2'-Methylenediphenol**

## Introduction

**2,2'-Methylenediphenol** (CAS No. 2467-02-9), also known as bis(2-hydroxyphenyl)methane, is the ortho-ortho isomer of Bisphenol F.<sup>[1][2]</sup> As a key building block in organic and polymer chemistry, it is utilized in the development of high-performance materials such as epoxy resins and polycarbonates.<sup>[1]</sup> Structurally, it belongs to the broader class of bisphenols, compounds that have garnered significant scientific attention due to the potential endocrine-disrupting effects of some analogues, most notably Bisphenol A (BPA).<sup>[1][3]</sup> Consequently, **2,2'-Methylenediphenol** serves as a critical reference compound in toxicological and environmental health research to understand the structure-activity relationships and biological impacts of different bisphenol isomers.<sup>[1]</sup>

The accurate and reliable quantification of **2,2'-Methylenediphenol** is essential for quality control in manufacturing processes, for purity assessment of the bulk substance, and for its determination in environmental or biological matrices. High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection is a widely accessible, robust, and reliable analytical technique for this purpose.<sup>[4][5]</sup> Phenolic compounds, including bisphenols, contain chromophores that allow for sensitive detection using UV-Vis spectrophotometry.<sup>[6][7]</sup>

This application note provides a comprehensive, validated reverse-phase HPLC-UV method for the determination of **2,2'-Methylenediphenol**. The protocol herein is designed for researchers,

quality control analysts, and drug development professionals, offering a self-validating framework grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines to ensure scientific integrity and trustworthiness.[\[8\]](#)[\[9\]](#)

## Physicochemical Properties of 2,2'-Methylenediphenol

A summary of the key properties of **2,2'-Methylenediphenol** is essential for understanding its analytical behavior, such as solvent selection for sample and mobile phase preparation.

Property	Value	Reference(s)
CAS Number	2467-02-9	<a href="#">[1]</a> <a href="#">[10]</a>
Molecular Formula	C <sub>13</sub> H <sub>12</sub> O <sub>2</sub>	<a href="#">[2]</a> <a href="#">[10]</a>
Molecular Weight	200.23 g/mol	<a href="#">[1]</a> <a href="#">[2]</a>
Appearance	White to off-white or peach-colored solid	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[11]</a>
Melting Point	113-118 °C	<a href="#">[1]</a> <a href="#">[10]</a> <a href="#">[11]</a>
Solubility	Slightly soluble in Chloroform, DMSO, Methanol	<a href="#">[1]</a> <a href="#">[11]</a>
pKa	9.81 ± 0.30 (Predicted)	<a href="#">[2]</a>

## Principle of the Method

This method employs reverse-phase HPLC, where the analyte is separated based on its hydrophobic interactions with a non-polar stationary phase (C18) and a polar mobile phase. **2,2'-Methylenediphenol**, being a moderately non-polar molecule, is retained on the C18 column. A gradient elution using a mixture of acidified water and acetonitrile allows for the controlled elution of the analyte, ensuring a sharp, symmetrical peak. The use of a weak acid (formic acid) in the mobile phase suppresses the ionization of the phenolic hydroxyl groups, which is critical for achieving good peak shape and reproducible retention times.[\[6\]](#) Following separation, the analyte is quantified by a UV detector set at a wavelength corresponding to its maximum absorbance.

## Materials and Reagents

- Reference Standard: **2,2'-Methylenediphenol**, analytical standard grade ( $\geq 98\%$  purity)
- Solvents: HPLC-grade Acetonitrile (ACN), HPLC-grade Methanol (MeOH)
- Reagents: Formic acid ( $\geq 98\%$ ), Reagent-grade water (18.2 M $\Omega$ ·cm)
- Equipment:
  - HPLC system with a gradient pump, autosampler, column thermostat, and UV/Vis or Diode Array Detector (DAD)
  - Analytical column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5  $\mu\text{m}$  particle size)
  - Analytical balance (0.01 mg readability)
  - Class A volumetric flasks and pipettes
  - Syringes and 0.45  $\mu\text{m}$  or 0.22  $\mu\text{m}$  syringe filters (e.g., PTFE or Nylon)
  - Ultrasonic bath

## Experimental Protocol

### Preparation of Mobile Phase

- Mobile Phase A: 0.1% (v/v) Formic Acid in Water. To prepare 1 L, add 1 mL of formic acid to 999 mL of reagent-grade water. Mix thoroughly and degas.
- Mobile Phase B: 0.1% (v/v) Formic Acid in Acetonitrile. To prepare 1 L, add 1 mL of formic acid to 999 mL of HPLC-grade acetonitrile. Mix thoroughly and degas.

### Preparation of Standard Solutions

- Stock Standard Solution (1000  $\mu\text{g}/\text{mL}$ ): Accurately weigh approximately 25 mg of **2,2'-Methylenediphenol** reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with methanol. Use an ultrasonic bath if necessary to ensure complete dissolution. This stock solution should be stored at 2-8 °C and protected from light.

- Working Standard Solutions: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase (pre-mixed at initial gradient conditions, e.g., 50:50 A:B) to achieve the desired concentration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

## Sample Preparation

The choice of sample preparation is highly dependent on the matrix. A general procedure for a solid sample is provided below. For complex matrices like environmental water or biological fluids, a pre-concentration and cleanup step such as Solid-Phase Extraction (SPE) is recommended.[12][13]

- General Procedure (for Bulk Substance or Formulations):
  - Accurately weigh a sample containing a known amount of **2,2'-Methylenediphenol**.
  - Transfer the sample to a volumetric flask of appropriate size.
  - Add methanol to approximately 70% of the flask volume and sonicate for 15-20 minutes to extract the analyte.
  - Allow the solution to cool to room temperature, then dilute to volume with methanol.
  - Withdraw an aliquot and filter it through a 0.45 µm or 0.22 µm syringe filter into an HPLC vial.

## HPLC-UV Chromatographic Conditions

The following conditions provide a robust starting point for method development. The gradient may be optimized to improve resolution or reduce run time as needed.

Parameter	Recommended Condition
Column	C18, 250 mm x 4.6 mm, 5 $\mu$ m
Mobile Phase	A: 0.1% Formic Acid in Water B: 0.1% Formic Acid in Acetonitrile
Gradient Program	Time (min)
0.0	
15.0	
18.0	
18.1	
25.0	
Flow Rate	1.0 mL/min
Column Temperature	30 °C
Injection Volume	10 $\mu$ L
Detection Wavelength	278 nm (or $\lambda_{\text{max}}$ determined by DAD scan)

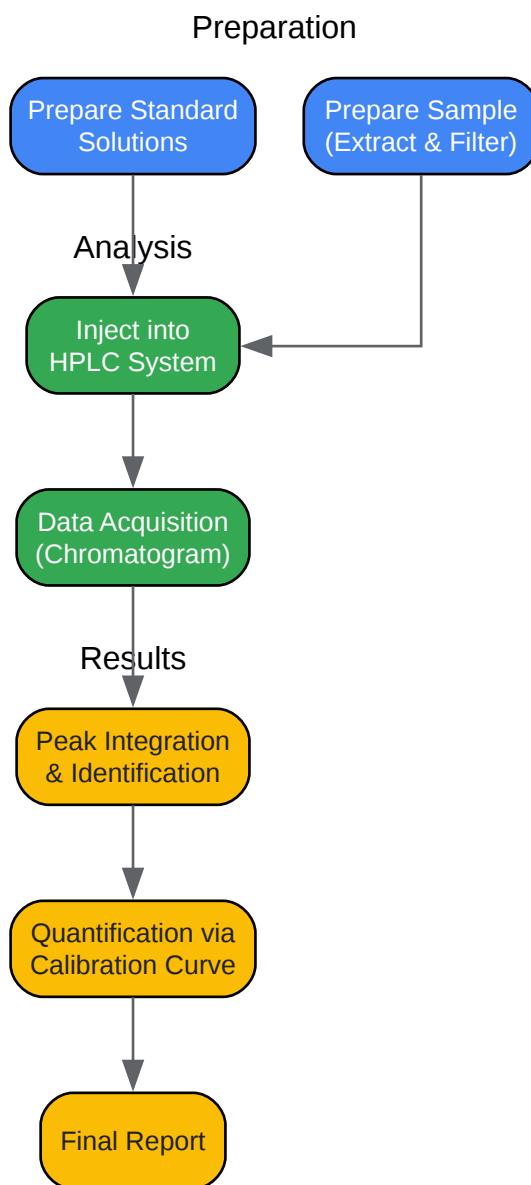
Rationale for Wavelength Selection: Phenolic compounds typically exhibit strong UV absorbance. A wavelength of 278 nm is a suitable starting point based on methods for similar phenolic structures.<sup>[14]</sup> For optimal sensitivity, it is highly recommended to determine the absorbance maximum ( $\lambda_{\text{max}}$ ) of **2,2'-Methylenediphenol** using a Diode Array Detector scan of a standard solution.

## Method Validation Protocol (ICH Guidelines)

To ensure the method is suitable for its intended purpose, a full validation should be performed according to ICH guidelines.<sup>[8][9][15]</sup>

## Workflow for HPLC-UV Analysis

Figure 1: General Workflow for HPLC-UV Analysis

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Caption: General Workflow for HPLC-UV Analysis

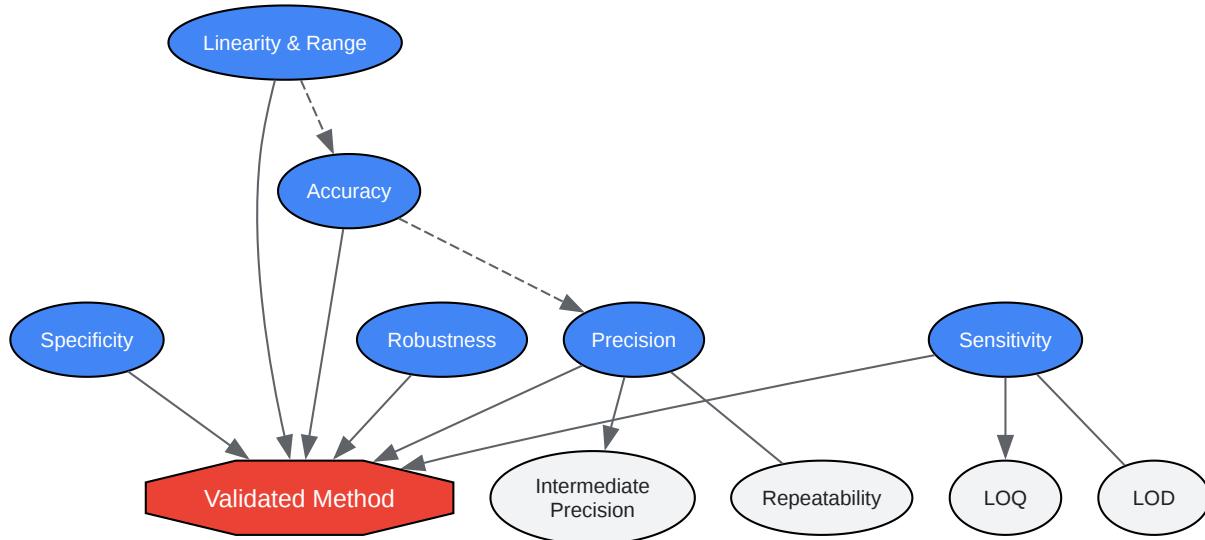
- Specificity: Analyze a blank (diluent), a placebo (matrix without analyte), a standard solution, and a sample solution. The peak for **2,2'-Methylenediphenol** in the sample chromatogram should be free from interference from any matrix components at its retention time.
- Linearity and Range:

- Prepare at least five concentrations of the analyte across the expected range (e.g., 80% to 120% of the target assay concentration).[16]
- Inject each concentration in triplicate.
- Plot a graph of the mean peak area versus concentration.
- Perform a linear regression analysis. The correlation coefficient ( $r^2$ ) should be  $\geq 0.999$ .
- Accuracy (Recovery):
  - Prepare a sample matrix (placebo) and spike it with the **2,2'-Methylenediphenol** standard at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
  - Prepare three replicates at each level.
  - Analyze the samples and calculate the percentage recovery for each.
  - Acceptance criteria are typically between 98.0% and 102.0% recovery.
- Precision:
  - Repeatability (Intra-assay): Analyze six replicate sample preparations at 100% of the target concentration on the same day, by the same analyst, on the same instrument. The Relative Standard Deviation (RSD) should be  $\leq 2.0\%$ .[9][16]
  - Intermediate Precision (Inter-assay): Repeat the repeatability study on a different day, with a different analyst, or on a different instrument. The RSD between the two sets of data should meet the pre-defined acceptance criteria (typically  $\leq 2.0\%$ ).
- Limit of Detection (LOD) and Limit of Quantitation (LOQ):
  - These can be determined based on the signal-to-noise ratio (S/N) of the detector response, typically 3:1 for LOD and 10:1 for LOQ.
  - Alternatively, they can be calculated from the standard deviation of the response ( $\sigma$ ) and the slope (S) of the calibration curve:  $LOD = 3.3 * (\sigma/S)$  and  $LOQ = 10 * (\sigma/S)$ .[8]

- Robustness:
  - Intentionally make small, deliberate variations to the method parameters and assess the impact on the results.[16]
  - Parameters to vary include:
    - Flow rate (e.g.,  $\pm 0.1$  mL/min)
    - Column temperature (e.g.,  $\pm 2$  °C)
    - Mobile phase composition (e.g., organic phase  $\pm 2\%$ )
  - The system suitability parameters should remain within acceptable limits for all variations.

## Logic of HPLC Method Validation

Figure 2: Interrelation of Key Validation Parameters



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Caption: Interrelation of Key Validation Parameters

## Data Analysis and System Suitability

- System Suitability: Before sample analysis, inject a working standard solution (e.g., 25 µg/mL) five or six times. The system is deemed suitable for analysis if it meets the following criteria:
  - RSD of Peak Area: ≤ 2.0%
  - Tailing Factor (Asymmetry Factor): 0.8 - 1.5
  - Theoretical Plates (N): > 2000
- Quantification: Identify the **2,2'-Methylenediphenol** peak in the sample chromatogram by comparing its retention time with that of the standard. Calculate the concentration of the analyte in the sample using the linear regression equation derived from the calibration curve.

## Safety Precautions

- **2,2'-Methylenediphenol** is irritating to the eyes, respiratory system, and skin.[1][10] Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle the compound in a well-ventilated area or a fume hood.
- Acetonitrile and methanol are flammable and toxic. Handle these solvents in a well-ventilated area and away from ignition sources.
- Consult the Safety Data Sheet (SDS) for all chemicals before use.

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